Myelin Basic Protein (87-99)

Übersicht

Beschreibung

Synthesis Analysis

MBP87–99 and its altered peptide analogs have been synthesized using solid-phase peptide synthesis (SPPS), utilizing the Fmoc/tBu methodology combined with 2-chlorotrityl chloride resin (CLTR-Cl). These analogs, specifically with substitutions at positions 91 and/or 96, have shown therapeutic efficacy in EAE models, highlighting the importance of these residues in T-cell receptor (TCR) interactions and the immune response in MS (Emmanouil et al., 2018).

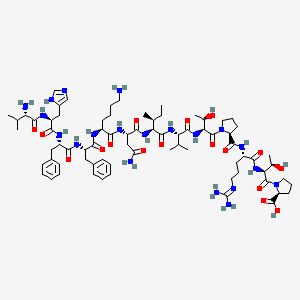

Molecular Structure Analysis

The molecular dynamics studies of MBP87–99 and its antagonists have provided insights into the interaction with the human leukocyte antigen HLA-DR2b. These studies suggest that alterations in the peptide structure, particularly at positions 91 and 96, can modulate its interaction with the TCR and MHC, potentially explaining the therapeutic effects of altered peptide ligands (APLs) in MS (Mantzourani et al., 2007).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Neuroscience and Psychiatry .

Summary of the Application

Myelin Basic Protein (MBP) (87-99) has been used in research to study its effects on depression. Researchers have evaluated the antidepressant effects of immunization with altered peptide ligands of MBP .

Methods of Application

The method involved systemic immunization with altered myelin basic protein peptide. A single dose of subcutaneously administered MBP87 99[A91, A96] was used in the study .

Results or Outcomes

The study found that this treatment produced antidepressant-like effects by decreasing immobility in the forced swim test and by reducing the escape latency and escape failures in the learned helplessness paradigm .

Multiple Sclerosis Research

Specific Scientific Field

This application is in the field of Neurology and Immunology .

Summary of the Application

MBP (87-99) is a major antigenic component implicated in the pathophysiology of multiple sclerosis (MS). It has been used in research to study its role in MS and experimental autoimmune encephalomyelitis (EAE) .

Methods of Application

In this study, cyclic altered peptide analogues of MBP 87–99 with substitutions at positions 91 and/or 96 were tested for protective effects when administered using prophylactic or early therapeutic protocols in MBP 72–85 -induced EAE in Lewis rats .

Results or Outcomes

The study found that certain cyclic peptides, but not wild-type linear MBP 87–99, strongly inhibited MBP 72–85 -induced EAE in Lewis rats when administered using prophylactic and early therapeutic vaccination protocols .

Protein Translation Research

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

MBP interacts with core ribosomal proteins, RNA helicase Ddx28 and RNA-binding proteins STAU1, TDP-43, ADAR-1 and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Methods of Application

The study used formaldehyde-induced cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the interaction network of MBP in mammalian cells .

Results or Outcomes

The data suggest that MBP may be more actively involved in myelination not only as a main building block but also as a self-regulating element .

Neurodegeneration Research

Specific Scientific Field

This application is in the field of Neuroscience .

Summary of the Application

MBP (87-99) is an encephalitogenic peptide that induces basic protein-specific T cell proliferation. It causes a Th1 polarization in peripheral blood mononuclear cells, which is implicated in multiple sclerosis (MS) .

Methods of Application

The method involved the use of MBP (87-99) as an encephalitogenic peptide to induce T cell proliferation .

Results or Outcomes

The study found that MBP (87-99) causes a Th1 polarization in peripheral blood mononuclear cells .

Marker for Oligodendrocytes and Schwann Cells

Specific Scientific Field

This application is in the field of Cell Biology .

Summary of the Application

MBP serves as a marker for oligodendrocytes and Schwann cells. It appears to play a significant role in the etiology of multiple sclerosis and experimental autoimmune encephalomyelitis .

Methods of Application

The method involved the use of MBP (87-99) as a marker for oligodendrocytes and Schwann cells .

Results or Outcomes

The study found that MBP is a marker for malignant schwannomas .

Protein Translation Research

Specific Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Methods of Application

The study used formaldehyde-induced cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the interaction network of MBP in mammalian cells .

Results or Outcomes

The data suggest that MBP may be more actively involved in myelination not only as a main building block but also as a self-regulating element .

Safety And Hazards

When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .

Zukünftige Richtungen

While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H114N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myelin Basic Protein (87-99) | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)